

# YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Selectivity Profile and Mechanism of Action

#### **Abstract**

YCH2823 is a novel, potent, and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Developed through a scaffold hopping strategy to enhance the cellular activity of its predecessor, FT671, YCH2823 demonstrates significant potential as a therapeutic agent in oncology.[1][2] This technical guide provides a comprehensive overview of the selectivity profile, mechanism of action, and preclinical efficacy of YCH2823. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and ubiquitin signaling.

## Introduction to USP7 as a Therapeutic Target

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous human diseases, including cancer. Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin modifications from substrate proteins, thereby rescuing them from degradation and modulating their function. USP7 is a particularly attractive therapeutic target in oncology due to its role in stabilizing a variety of oncoproteins and cell cycle regulators, including MDM2, a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, it is possible to destabilize MDM2, leading to the activation of p53 and subsequent tumor cell apoptosis.



#### **Biochemical Profile of YCH2823**

**YCH2823** is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 49.6 nM.[3] The compound exhibits direct binding to the catalytic domain of USP7, with a dissociation constant (Kd) of 117 nM.[3]

# Selectivity Profile of YCH2823 against other DUBs

While the primary literature describes **YCH2823** as a highly selective inhibitor of USP7, specific quantitative data from a broad panel of deubiquitinating enzymes was not available in the public domain at the time of this review. The development of highly selective inhibitors is a critical challenge in the field of DUB-targeted therapies, given the structural homology among the catalytic domains of these enzymes. The reported high selectivity of **YCH2823** suggests a promising profile for minimizing off-target effects.

#### **Mechanism of Action**

**YCH2823** exerts its anticancer effects through the direct inhibition of USP7's deubiquitinating activity. This leads to a cascade of downstream cellular events, primarily centered on the activation of the p53 tumor suppressor pathway.

#### **Signaling Pathway**

The mechanism of action of **YCH2823** involves the following key steps:

- Direct Inhibition of USP7: YCH2823 binds to the catalytic domain of USP7, preventing it from deubiquitinating its substrates.
- MDM2 Destabilization: One of the key substrates of USP7 is MDM2. Inhibition of USP7 leads to the accumulation of polyubiquitinated MDM2, targeting it for proteasomal degradation.
- p53 Stabilization and Activation: With reduced levels of MDM2, the tumor suppressor protein
   p53 is stabilized and accumulates in the nucleus.
- Induction of p21: Activated p53 transcriptionally upregulates the expression of the cyclindependent kinase inhibitor p21.



Cell Cycle Arrest and Apoptosis: The accumulation of p21 leads to cell cycle arrest in the G1
phase, and the overall activation of the p53 pathway triggers programmed cell death
(apoptosis).

The crucial role of the p53-p21 signaling axis in the activity of **YCH2823** is highlighted by the observation that knockdown of either p53 or p21 in cancer cell lines confers significant resistance to the compound.[1]



Click to download full resolution via product page

Caption: Mechanism of action of YCH2823.

### **Preclinical Efficacy**

**YCH2823** has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, including those with wild-type, mutant, and null TP53 status.[1] Its efficacy has been shown to be approximately five-fold greater than that of the parent compound, FT671.[1]

# **Experimental Protocols**



Detailed experimental protocols for the biochemical and cellular assays used to characterize **YCH2823** were not fully available in the public domain. However, based on standard methodologies in the field, the following provides a general overview of the likely experimental approaches.

#### In Vitro DUB Selectivity Assay (General Protocol)

To determine the selectivity of **YCH2823**, a panel of purified recombinant deubiquitinating enzymes would be utilized. A common method is a fluorescence-based assay using a ubiquitin-rhodamine110-glycine substrate.

- Principle: Cleavage of the substrate by a DUB releases rhodamine110, resulting in an increase in fluorescence.
- Procedure:
  - $\circ$  A fixed concentration of **YCH2823** (e.g., 1  $\mu$ M) is pre-incubated with each DUB in the panel in assay buffer.
  - The ubiquitin-rhodamine110-glycine substrate is added to initiate the reaction.
  - The fluorescence intensity is measured over time using a plate reader.
  - The percent inhibition for each DUB is calculated by comparing the reaction rate in the presence of YCH2823 to a DMSO control.





Click to download full resolution via product page

Caption: Experimental workflow for DUB selectivity profiling.

# **Cell Viability Assay (General Protocol)**

To assess the anti-proliferative effects of **YCH2823** on cancer cells, a cell viability assay such as the MTS or CellTiter-Glo® assay is commonly used.



Principle: These assays measure the metabolic activity of viable cells, which is proportional
to the number of living cells.

#### Procedure:

- o Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a serial dilution of YCH2823 for a specified period (e.g., 72 hours).
- The MTS or CellTiter-Glo® reagent is added to each well.
- After a short incubation, the absorbance or luminescence is measured using a plate reader.
- The IC50 value is determined by plotting the percentage of cell viability against the log of the YCH2823 concentration and fitting the data to a dose-response curve.

#### Conclusion

**YCH2823** is a potent and selective inhibitor of USP7 with a well-defined mechanism of action centered on the activation of the p53 tumor suppressor pathway. Its strong preclinical anti-proliferative activity in a range of cancer cell lines suggests its potential as a promising therapeutic candidate. Further investigation, including comprehensive in vivo studies and detailed selectivity profiling, will be crucial in advancing **YCH2823** towards clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. mdpi.com [mdpi.com]







- 2. Structural Plasticity Guides Functional Versatility of USP7 in Human Diseases: Mechanistic Insights and Therapeutic Targeting [sciltp.com]
- 3. The Roles of Deubiquitination in Age-related Diseases [chinagp.net]
- To cite this document: BenchChem. [YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363048#ych2823-s-selectivity-profile-against-other-dubs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com